

An In-Depth Technical Guide to beta-Methylcholine Chloride

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Compound of Interest		
Compound Name:	beta-Methylcholine chloride	
Cat. No.:	B1221220	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-methylcholine chloride, systematically known as (2-Hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium salt.[1][2][3] It serves as a crucial biochemical reagent and is recognized as a key reference standard in pharmaceutical quality control, particularly for the analysis of methacholine chloride.[3][4] Structurally, it is an analog of choline featuring a methyl group on the beta carbon of the propyl chain. This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and its role in biological signaling pathways, primarily as a hydrolysis product of the potent muscarinic agonist, methacholine.[5][6]

Chemical Structure and Identification

Beta-methylcholine chloride is a chiral compound, existing as a racemic mixture.[2] The core structure consists of a quaternary ammonium cation and a chloride anion. The cation is characterized by a trimethylammonium group attached to a propan-2-ol moiety.

- IUPAC Name: 2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride[2]
- Alternate Names: 2-Hydroxypropyltrimethylammonium Chloride, β-Methylcholine Chloride[1]
 [7]



Molecular Formula: C₆H₁₆ClNO[1]

SMILES: CC(O)C--INVALID-LINK--(C)C.[Cl-][8]

InChl Key: RUUHDEGJEGHQKL-UHFFFAOYSA-M[8]

Physicochemical and Toxicological Properties

The compound is typically a white to light yellow crystalline solid.[4][7] It is hygroscopic and should be stored in a cool, dark place under an inert atmosphere.[9][10]

Table 1: Physicochemical and Toxicological Data for beta-Methylcholine Chloride

Property	Value	Reference(s)
CAS Number	2382-43-6	[1][8]
Molecular Weight	153.65 g/mol	[1][8]
Appearance	White to light yellow/orange powder to crystal	[7][9]
Melting Point	166.0 - 171.0 °C	[9][10]
Purity (Typical)	>98.0% (Nonaqueous Titration)	[7][9]
LDLo (subcutaneous, mouse)	630 mg/kg	[8]

Experimental Protocols

Beta-methylcholine is the direct hydrolysis product of methacholine chloride.[5][6] This conversion can be achieved under alkaline conditions.

Protocol:

 Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of methacholine chloride by dissolving 0.500 g of methacholine chloride reference standard in deionized water to a final solution weight of 409.3 g.[5] Store this solution at 4 °C.[5]



- Alkaline Hydrolysis: To induce hydrolysis, mix 33.9 mL of the 1000 mg/L methacholine stock standard with a dilute sodium hydroxide solution (e.g., 0.26 mL of 50% NaOH diluted with 15.8 mL of water).[5]
- Reaction: Allow the mixture to react overnight. During this period, methacholine is hydrolyzed to form beta-methylcholine and acetate.[5]
- Neutralization: After the reaction is complete, acidify the mixture to a pH below 4 using the minimum required volume of 1 N hydrochloric acid.[5]
- Storage: Store the final beta-methylcholine solution in a high-density polyethylene or polypropylene bottle at 4 °C.[5]



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Workflow for beta-Methylcholine Synthesis.

The purity of methacholine chloride and the quantification of impurities, including betamethylcholine, can be accurately determined using a Reagent-Free™ Ion Chromatography (RFIC™) system.[5][6]

Protocol:

- System Configuration: Utilize an ion chromatography system (e.g., Dionex ICS-2100) equipped with an autosampler and chromatography data system software.[6]
- Cation Separation: For the analysis of methacholine and beta-methylcholine, employ a
 cation exchange column set (e.g., IonPac CG/CS17) with an electrolytically generated
 methanesulfonic acid (MSA) eluent.[6]
- Sample Preparation:



- Methacholine Assay: Dilute the initial sample solution (e.g., 25 g/L methacholine in 0.9% sodium chloride) 1000-fold with filtered, deionized water.[5][6]
- Impurity Determination: For detecting trace amounts of beta-methylcholine, perform a 100fold dilution of the initial sample solution with deionized water.[5][6]
- Analysis: Inject the prepared sample into the IC system. Beta-methylcholine can be detected and quantified even at trace levels (µg/L).[5][6]
- Calibration: Generate calibration curves for beta-methylcholine using a certified reference standard over a range covering several orders of magnitude to ensure linearity.[5]



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Analytical Workflow for beta-Methylcholine.

Biological Activity and Signaling Pathways

While **beta-methylcholine chloride** itself is primarily used as a biochemical reagent and reference standard, its acetylated form, acetyl-β-methylcholine chloride (methacholine), is a potent, non-selective muscarinic receptor agonist.[4][8][11] Methacholine is more resistant to hydrolysis by acetylcholinesterase than acetylcholine, giving it a more prolonged effect.[12] It is clinically used in the methacholine challenge test to diagnose bronchial hyperresponsiveness and asthma.[12][13]

The binding of methacholine to muscarinic receptors (primarily the M3 subtype on airway smooth muscle) initiates a G-protein coupled signaling cascade.[12][13]

Signaling Cascade:

Agonist Binding: Methacholine binds to the M3 muscarinic receptor.[13]

Foundational & Exploratory



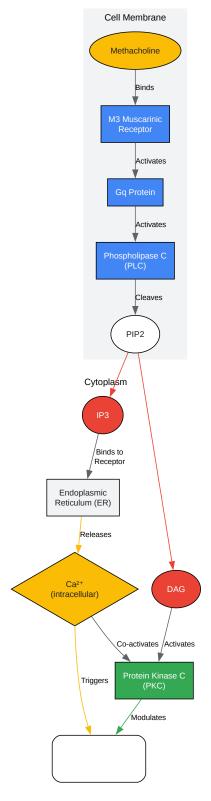


- G-Protein Activation: The receptor activates a Gq protein.[12]
- PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[12]
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12]
- Calcium Release: IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[12]
- PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates downstream targets.[12]
- Physiological Response: The elevated intracellular Ca²⁺ leads to the contraction of smooth muscle, resulting in bronchoconstriction.[12]

Additional research indicates that methacholine-induced effects can also involve nitric oxide (NO) and prostaglandin second messenger systems, leading to the activation of a cGMP-dependent kinase.[14]



Signaling Pathway of Acetyl-beta-methylcholine (Methacholine)



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Methacholine-induced M3 Receptor Signaling.



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